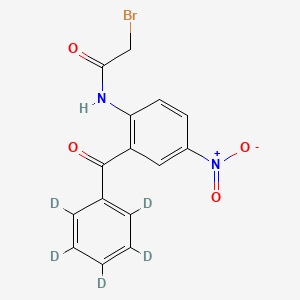

5-Nitro-2-(bromoacetamido)benzophenone-d5

Description

Contextualization within Benzophenone (B1666685) and Benzodiazepine (B76468) Precursor Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Within medicinal chemistry, 2-aminobenzophenones are particularly crucial as key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with a wide range of therapeutic applications, including as anxiolytics, sedatives, and anticonvulsants. researchgate.netub.edu The synthesis of benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative, leading to the formation of the characteristic seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. ub.edu

The non-deuterated analog, 5-nitro-2-(bromoacetamido)benzophenone, serves as a direct precursor in the synthesis of nitrazepam, a 1,4-benzodiazepine (B1214927) derivative. caymanchem.com The bromoacetamido group provides a reactive site for cyclization to form the diazepine ring. The nitro group at the 5-position is a common feature in several benzodiazepines and influences their pharmacological activity. The general synthetic utility of 2-aminobenzophenones extends to other heterocyclic systems as well, making them versatile building blocks in organic synthesis. asianpubs.org

The specific compound, 5-Nitro-2-(bromoacetamido)benzophenone-d5, with its deuterated phenyl ring, is designed as a stable isotope-labeled internal standard for use in quantitative analyses, such as mass spectrometry, to accurately measure the concentration of the non-deuterated analog or its metabolites in biological samples. clearsynth.com

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical and Pharmaceutical Research

Deuterium labeling, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in modern chemical and pharmaceutical research. clearsynth.comclearsynth.com This isotopic substitution does not significantly alter the chemical properties of a molecule but does increase its mass, which has profound implications for various analytical and research applications. clearsynth.com

One of the primary applications of deuterated compounds is in pharmacokinetic and metabolic studies. clearsynth.commusechem.com The use of deuterium-labeled drugs allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body with high precision using techniques like mass spectrometry. musechem.comhwb.gov.in

Furthermore, the substitution of hydrogen with deuterium can lead to the "kinetic isotope effect" (KIE). nih.govportico.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. musechem.comportico.org If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing it with a C-D bond can slow down the rate of metabolism. nih.govportico.org This principle is being explored in drug development to create "deuterated drugs" with improved metabolic stability, potentially leading to longer half-lives, reduced dosing frequency, and altered safety profiles. clearsynth.comnih.gov

Deuterated compounds also serve as invaluable internal standards in quantitative bioanalysis, ensuring the accuracy and precision of analytical methods. musechem.com In the context of this compound, its primary role is likely as such an internal standard in research and forensic applications. caymanchem.com

Historical Evolution and Initial Research Trajectories of the Compound's Analogs

The history of the analogs of 5-Nitro-2-(bromoacetamido)benzophenone is intrinsically linked to the development of benzodiazepines. The first benzodiazepine, chlordiazepoxide, was discovered by Leo Sternbach in the 1950s, and its synthesis involved a 2-amino-5-chlorobenzophenone (B30270) intermediate. researchgate.net This discovery spurred extensive research into the synthesis and pharmacological activity of various substituted 2-aminobenzophenones and their corresponding benzodiazepine derivatives. researchgate.netgoogle.com

The synthesis of 2-aminobenzophenones has been a subject of considerable research, with various methods developed over the years, including the Friedel-Crafts reaction and Grignard reactions. researchgate.netwum.edu.pl The introduction of a nitro group at the 5-position of the benzophenone core was found to be a key structural feature for the activity of several benzodiazepines, including nitrazepam. caymanchem.com

Research into bromoacetamido derivatives of 2-aminobenzophenones followed as a logical step in the synthetic pathway to create the 1,4-benzodiazepine ring system. The bromoacetyl group provides a convenient electrophilic center for the intramolecular cyclization reaction. Early research focused on optimizing the reaction conditions to achieve high yields of the desired benzodiazepine products. caymanchem.com The development of deuterated analogs is a more recent advancement, driven by the increasing need for sophisticated analytical tools and the exploration of the kinetic isotope effect in drug design.

Overview of Scholarly Contributions and Research Gaps Pertaining to this compound

Scholarly contributions specifically mentioning this compound are limited and primarily position it as a research chemical or an analytical standard. clearsynth.com Its utility is implied in the context of analytical method development and validation for the corresponding non-deuterated compound and its metabolites. clearsynth.com The availability of this deuterated standard facilitates accurate quantification in complex matrices, which is crucial for pharmacokinetic, toxicological, and forensic studies involving nitrazepam and related compounds.

A significant research gap exists in the public domain regarding the specific applications and findings from studies that have utilized this compound. While its purpose as an internal standard is clear, the specific assays and research questions it has helped to answer are not widely documented in peer-reviewed literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJZGVAIGKLRF-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of 5 Nitro 2 Bromoacetamido Benzophenone D5

Established Synthetic Pathways to 5-Nitro-2-(bromoacetamido)benzophenone

The synthesis of the parent compound, 5-Nitro-2-(bromoacetamido)benzophenone, is a well-documented process that serves as the foundation for producing its deuterated isotopologue. The primary route involves a two-step process starting from a key intermediate, 2-amino-5-nitrobenzophenone (B23384). google.com

The common synthetic route begins with the formation of 2-amino-5-nitrobenzophenone. This intermediate can be prepared through several methods, including the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride using a Lewis acid catalyst like zinc chloride. google.com An alternative pathway involves the reaction of 2-cyano-4-nitroaniline with sodium benzenesulfinate, catalyzed by palladium acetate. chemicalbook.com

Once the 2-amino-5-nitrobenzophenone intermediate is obtained, the final step is an acylation reaction. Specifically, it undergoes bromoacetylation, where the amino group is reacted with bromoacetyl bromide or chloroacetyl chloride. google.com A published patent describes a method where 2-amino-5-nitrobenzophenone is dissolved in benzene (B151609) and treated with bromoacetyl bromide. google.com The reaction proceeds to form 2-bromoacetamido-5-nitrobenzophenone, with hydrogen bromide being removed by a stream of dry air. google.com

The table below outlines the key transformations in this synthetic pathway.

Table 1: Synthetic Pathway to 5-Nitro-2-(bromoacetamido)benzophenone

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | p-Nitroaniline, Benzoyl chloride | Zinc Chloride (ZnCl₂) | 2-Amino-5-nitrobenzophenone |

| 2 | 2-Amino-5-nitrobenzophenone | Bromoacetyl bromide, Benzene | 5-Nitro-2-(bromoacetamido)benzophenone |

Optimization of the synthesis is crucial for achieving high purity and yield, particularly on a commercial scale. For the initial Friedel-Crafts acylation, the reaction is typically conducted at elevated temperatures, often above 100°C, to ensure the reaction proceeds efficiently. google.com The patent literature describes heating the reactants to 200-205°C for one hour. google.com The workup procedure involves quenching the reaction mixture with hydrochloric acid followed by extraction and purification steps to isolate the desired 2-amino-5-nitrobenzophenone, avoiding the formation of isomeric impurities that can arise from direct nitration methods. google.com

For the subsequent bromoacetylation step, the reaction is typically performed in an inert solvent such as benzene. google.com The dropwise addition of bromoacetyl bromide to the solution of the aminobenzophenone helps to control the reaction rate. google.com After the reaction is complete, the workup involves washing the organic solution with water to remove any remaining acid and then drying and concentrating the solution to obtain the crude product. google.com Crystallization from a suitable solvent mixture, such as benzene and petroleum ether, is employed to yield the purified product in the form of colorless needles. google.com

Strategies for Deuterium (B1214612) Labeling on the Benzoyl Moiety (d5)

Introducing five deuterium atoms specifically onto the benzoyl ring requires a targeted isotopic labeling strategy. This can be approached through direct hydrogen-deuterium exchange on a pre-formed benzophenone (B1666685) skeleton or, more efficiently, by incorporating a deuterated building block during the synthesis.

Hydrogen Isotope Exchange (HIE) is a common method for introducing deuterium into organic molecules. acs.org These reactions can be catalyzed by acids or transition metals.

Acid-Catalyzed HIE: This method involves treating the aromatic compound with a deuterated acid source, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) or deuterated trifluoroacetic acid (CF₃COOD). nih.govyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile. youtube.com However, for the benzoyl group of a benzophenone derivative, this method faces significant challenges. The carbonyl group is strongly deactivating, making the attached phenyl ring less susceptible to electrophilic attack. Furthermore, it directs substitution to the meta-positions, which would not result in the desired d5 labeling pattern and would likely lead to a mixture of partially deuterated products with low isotopic incorporation.

Metal-Catalyzed HIE: Transition metal catalysts, such as palladium, platinum, or iron, can facilitate H-D exchange with D₂O as the deuterium source. acs.orgnih.govacs.org These methods can be highly efficient for various aromatic and heteroaromatic compounds. nih.gov The regioselectivity is often directed by the electronic properties of the substituents on the aromatic ring. nih.gov While potentially more effective than acid catalysis, achieving complete and selective d5 labeling on a deactivated ring without affecting other parts of the molecule would require extensive optimization and may still result in incomplete deuteration.

Table 2: Comparison of Aromatic Deuteration Methods

| Method | Deuterium Source | Catalyst | Advantages | Disadvantages for Target Synthesis |

| Acid-Catalyzed Exchange | D₂SO₄/D₂O, CF₃COOD | Brønsted Acid | Metal-free, simple reagents. nih.gov | Low reactivity of deactivated ring, poor regioselectivity (meta-directing), incomplete labeling. |

| Metal-Catalyzed Exchange | D₂O | Pd/C, Pt/C, Fe-complexes | High efficiency for many arenes, can be highly regioselective. nih.govnih.gov | Deactivated ring is challenging, potential for side reactions, difficult to achieve specific d5 pattern. |

| Photo-excited Exchange | Deuterated Solvents | None (Light) | Metal-free, unique selectivity possible. nih.gov | Requires specialized equipment, selectivity on this specific substrate is unknown. |

A more robust and precise strategy for synthesizing 5-Nitro-2-(bromoacetamido)benzophenone-d5 is to use a pre-labeled building block. nih.govenamine.net This approach ensures that the deuterium atoms are located exclusively on the desired phenyl ring with high isotopic purity from the outset.

The synthesis would mirror the pathway described in section 2.1, but would begin with a deuterated precursor. The key deuterated building block required is benzoyl-d5 chloride . This can be prepared from commercially available benzene-d6. Benzene-d6 can be subjected to a Friedel-Crafts acylation to produce acetophenone-d5, followed by oxidation to benzoic acid-d5, and subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) to yield benzoyl-d5 chloride.

This deuterated acid chloride would then be used in the Friedel-Crafts reaction with p-nitroaniline and zinc chloride to produce 2-amino-5-nitrobenzophenone-d5 . google.com This crucial intermediate, now containing the d5-labeled benzoyl group, would then undergo the final bromoacetylation step with bromoacetyl bromide to yield the target molecule, This compound . google.com

The control over the exact placement (regioselectivity) and level of deuterium incorporation (isotopic purity) is paramount. The two general strategies discussed above offer vastly different levels of control.

H-D Exchange Reactions: For direct exchange methods, regioselectivity is dictated by the inherent chemical reactivity of the substrate. nih.govnih.gov As mentioned, the deactivating nature of the carbonyl group on the benzoyl ring makes it difficult to control the position and extent of deuteration, making it nearly impossible to achieve a pure d5-labeled product. Isotopic purity would likely be low and distributed across a range of isotopologues (d1, d2, d3, etc.).

Deuterated Building Block Synthesis: This method provides superior control over both regioselectivity and isotopic purity. The regioselectivity is absolute, as the synthesis is designed to construct the molecule around the already deuterated d5-phenyl ring. The isotopic purity of the final product is primarily determined by the isotopic purity of the starting deuterated material (e.g., benzene-d6), which is often available at purities exceeding 99 atom % D. This ensures that the final product has a precisely defined structure and a very high level of isotopic enrichment, which is essential for its intended applications in analytical and metabolic research. enamine.net

Purification and Isolation Techniques for Deuterated Benzophenone Derivatives

The purification of deuterated benzophenone derivatives is essential to ensure that the final product meets the high purity standards required for its intended applications, such as for use as an analytical reference standard. clearsynth.com The techniques employed are generally similar to those used for their non-deuterated counterparts, but special consideration must be given to preserving isotopic enrichment.

Common purification methods for benzophenone derivatives include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined by the solubility characteristics of the benzophenone derivative. google.com

Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a highly effective method for separating the desired compound from by-products and unreacted starting materials. acs.org A solvent system (eluent) is chosen to provide optimal separation of the components based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. nih.gov This method offers superior resolution compared to standard column chromatography. Reverse-phase HPLC is a common mode used for the purification of moderately polar compounds like benzophenone derivatives. nih.gov

A significant challenge in the purification of isotopically labeled compounds is the separation of molecules with different degrees of deuteration. Standard purification techniques like chromatography and recrystallization are generally ineffective at separating isotopic mixtures due to the very similar physical and chemical properties of the isotopologues. acs.org Therefore, it is paramount that the synthetic methodology delivers high isotopic purity, minimizing the formation of partially deuterated or non-deuterated species.

The purity and isotopic incorporation of the final product are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ²H NMR) spectroscopy and Mass Spectrometry (MS). epj-conferences.orgnih.gov ¹H NMR can quantify the degree of deuteration by measuring the reduction in the signal intensity of the protons that have been replaced by deuterium. nih.gov

Table 2: Purification and Analytical Techniques for Deuterated Benzophenones

Scalability and Industrial Feasibility of Deuterated Compound Synthesis

Starting Materials: The cost of deuterated compounds has historically been high, limiting their widespread use. google.com However, the development of more efficient deuteration methods and the availability of basic deuterated feedstocks have improved the economic outlook. Heavy water (D₂O) is the most abundant and least expensive source of deuterium. nih.govgoogle.com Methodologies that utilize D₂O as the deuterium source are therefore highly desirable for industrial applications. While the synthesis of this compound likely relies on a more complex deuterated building block than D₂O, the industrial production of these blocks (e.g., benzene-d6) has become more established. zeochem.com

Synthetic Route: For a process to be industrially feasible, the synthetic route must be robust, reliable, and high-yielding. Recent advancements in catalysis have led to the development of scalable deuteration processes. For example, nanostructured iron catalysts have been shown to effectively and selectively deuterate (hetero)arenes using D₂O, with demonstrations of kilogram-scale production. nih.gov Similarly, innovations in photoredox and electrocatalysis are providing milder and more efficient pathways for deuteration that are amenable to large-scale flow reactors. researchgate.netbioengineer.org Such technologies could potentially be adapted for the large-scale production of the 2-amino-5-nitrobenzophenone-d5 intermediate.

Industrial Application: The demand for deuterated compounds has grown significantly, particularly in the pharmaceutical industry. nih.gov Deuterated drugs can exhibit improved metabolic stability and pharmacokinetic profiles compared to their hydrogenated counterparts. nih.govclearsynth.com This "deuterium kinetic isotope effect" is a key driver for the development of deuterated active pharmaceutical ingredients (APIs). nih.gov As a result, there is increasing interest in reliable and scalable methods for producing deuterated compounds that meet the stringent requirements of the pharmaceutical industry. Companies now specialize in the production of deuterated compounds, supporting projects from research and development through to commercial production, indicating a mature and feasible industrial landscape. zeochem.com

Table of Compounds Mentioned

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Utility in the Synthesis of Benzodiazepine (B76468) Derivatives

The primary application of this deuterated intermediate is in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with significant therapeutic applications. wum.edu.plwum.edu.pl

5-Nitro-2-(bromoacetamido)benzophenone-d5 is a direct precursor in the synthesis of deuterated analogues of nitrazepam and nimetazepam. The general and established route for synthesizing 1,4-benzodiazepin-2-ones involves the reaction of a 2-aminobenzophenone (B122507) with a haloacetyl halide to form an amide, which is then cyclized. actascientific.com In this case, the core structure is already prepared for the final ring-closing step.

The synthesis proceeds by treating this compound with a source of ammonia, which displaces the bromine atom and subsequently undergoes an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring of nitrazepam-d5. For the synthesis of nimetazepam-d5, a similar strategy is employed, with the introduction of a methyl group on the nitrogen at position 1. researchgate.net

Table 1: Synthesis of Deuterated Benzodiazepines

| Precursor | Target Compound | Key Reaction Step |

|---|---|---|

| This compound | Nitrazepam-d5 | Intramolecular aminocyclization |

This table illustrates the direct synthetic relationship between the precursor and the target deuterated benzodiazepines.

The key transformation in the synthesis of benzodiazepines from this compound is an intramolecular nucleophilic substitution followed by cyclization. The reaction mechanism can be described as follows:

Amine Formation: The bromoacetamido group reacts with an ammonia equivalent (e.g., hexamethylenetetramine followed by hydrolysis, or liquid ammonia) to form a primary amine intermediate.

Nucleophilic Attack: The newly formed primary amine, being nucleophilic, attacks the electrophilic carbonyl carbon of the benzophenone (B1666685).

Cyclization and Dehydration: This intramolecular attack leads to the formation of a cyclic hemiaminal intermediate, which then dehydrates to form the stable seven-membered 1,4-benzodiazepine ring.

The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring system, while the deuterated phenyl ring serves as a stable isotopic label that does not interfere with the primary cyclization chemistry. The study of such ring-closure reactions is fundamental to the synthesis of a wide array of heterocyclic systems. nih.govresearchgate.net

Applications in the Derivatization of Novel Pharmaceutical Scaffolds

The benzophenone scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov this compound, as a functionalized and deuterated version of this scaffold, offers significant potential for the creation of novel pharmaceutical agents beyond traditional benzodiazepines.

The reactive bromoacetamido handle allows for the introduction of various nucleophiles, leading to a diverse range of derivatives. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This versatility allows for the exploration of new chemical space and the development of compounds with potentially unique pharmacological profiles. For instance, benzophenone-containing molecules have been investigated for their antimicrobial and anti-inflammatory properties. nih.govnih.gov

Leveraging Deuteration for Reaction Pathway Elucidation in Complex Syntheses

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. nih.govresearchgate.net The presence of the d5-labeled phenyl ring in this compound can be used to track the fate of this specific fragment through complex reaction sequences using techniques such as mass spectrometry and NMR spectroscopy.

By using this deuterated intermediate, chemists can distinguish between different potential reaction pathways, identify bond-forming and bond-breaking steps, and gain a deeper understanding of the underlying mechanisms of heterocyclization and other transformations. This knowledge is crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes.

Strategic Advantages of Using Deuterated Intermediates in Medicinal Chemistry Research

The use of deuterated intermediates like this compound offers several strategic advantages in the field of medicinal chemistry:

Improved Metabolic Stability: The primary advantage of deuteration is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. nih.govresearchgate.net By synthesizing drugs with deuterium (B1214612) at metabolically vulnerable positions, their metabolic stability can be enhanced, leading to a longer half-life and potentially improved therapeutic efficacy. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By slowing down the metabolism at specific sites through deuteration, the formation of these harmful metabolites can be reduced, leading to an improved safety profile of the drug. wum.edu.pl

Enhanced Bioavailability: By improving metabolic stability, deuteration can lead to higher plasma concentrations of the active drug, thereby increasing its bioavailability and therapeutic effect. wum.edu.pl

Streamlined Drug Development: The use of deuterated intermediates can accelerate the drug discovery process. It allows for the modification of existing drugs to create new chemical entities with improved properties, which can be a more efficient strategy than developing entirely new drugs from scratch. nih.gov

Table 2: Advantages of Deuteration in Medicinal Chemistry

| Advantage | Underlying Principle | Impact on Drug Properties |

|---|---|---|

| Improved Metabolic Stability | Kinetic Isotope Effect | Longer half-life, sustained therapeutic effect |

| Reduced Toxic Metabolites | Slower metabolic breakdown | Improved safety profile |

| Enhanced Bioavailability | Increased resistance to metabolism | Higher systemic exposure to the active drug |

This interactive table summarizes the key benefits of incorporating deuterium into pharmaceutical compounds through the use of deuterated intermediates.

Advanced Analytical Techniques in the Structural Elucidation and Quantification of 5 Nitro 2 Bromoacetamido Benzophenone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For isotopically labeled compounds like 5-Nitro-2-(bromoacetamido)benzophenone-d5, specific NMR techniques are crucial for verifying both the molecular backbone and the precise location and extent of deuterium (B1214612) incorporation.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, signals corresponding to the protons on the non-deuterated nitrophenyl and acetamido groups are expected. The aromatic region would display signals for the three protons on the 4-nitro-2-aminobenzophenone core, while the aliphatic region would show a singlet for the two protons of the bromoacetyl group. A key confirmatory feature of the ¹H NMR spectrum is the complete absence of signals corresponding to the benzoyl group's phenyl ring, verifying that all five positions on this ring are deuterated.

Similarly, the ¹³C NMR spectrum provides complementary information. It shows signals for all carbon atoms in the molecule. However, the carbons bonded to deuterium in the d5-benzoyl ring will exhibit significantly different behavior compared to their protonated counterparts. Their signals will be split into multiplets due to C-D coupling and will have a much lower intensity, confirming the site of isotopic labeling. Spectroscopic analysis of similar substituted benzophenones and nitroaromatic compounds supports the interpretation of these spectra. rsc.orgnih.gov

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom Type | Position/Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂Br | ~4.0 - 4.5 | Aliphatic singlet |

| ¹H | Aromatic (Nitro-substituted ring) | ~7.5 - 8.5 | Multiple signals (doublets, doublet of doublets) |

| ¹H | -NH- | ~9.0 - 10.0 | Broad singlet, may exchange with D₂O |

| ¹H | Aromatic (Benzoyl-d5 ring) | Absent | Confirms deuteration |

| ¹³C | -CH₂Br | ~28 - 35 | Aliphatic carbon |

| ¹³C | Aromatic (Nitro-substituted ring) | ~115 - 150 | Multiple signals |

| ¹³C | Aromatic (Benzoyl-d5 ring) | ~128 - 138 | Low intensity multiplets due to C-D coupling |

| ¹³C | C=O (Amide) | ~165 - 170 | Carbonyl carbon |

| ¹³C | C=O (Ketone) | ~190 - 198 | Carbonyl carbon |

While ¹H NMR confirms the absence of protons at the labeled sites, ²H (Deuterium) NMR provides direct evidence of the deuterium atoms. A ²H NMR experiment on this compound would show a distinct signal, or set of signals, in the aromatic region corresponding to the chemical environment of the deuterium atoms on the benzoyl ring.

The primary advantages of this technique are:

Location Confirmation: The presence of a signal at the expected chemical shift for a benzoyl group confirms that the labeling is in the correct location. The absence of any other signals confirms that no unintended isotopic scrambling has occurred elsewhere in the molecule.

Enrichment Assessment: The integral (area under the curve) of the ²H NMR signal is directly proportional to the number of deuterium atoms. By comparing this integral to that of a known concentration standard, the isotopic enrichment of the sample can be accurately quantified, ensuring it meets the d5 specification.

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Abundance Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for verifying the molecular weight of this compound and confirming its isotopic composition.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, often as protonated molecules [M+H]⁺. nih.gov This makes it ideal for accurately determining the molecular weight of the analyte without causing premature fragmentation. nih.govnih.gov For this compound, ESI-MS is used to verify the mass increase corresponding to the five deuterium atoms.

High-resolution ESI-MS can provide an exact mass measurement, which allows for the determination of the elemental formula, confirming the presence of C, H, D, Br, N, and O atoms in the correct proportions. The analysis clearly distinguishes the deuterated compound from its non-deuterated analogue. lgcstandards.com

Interactive Table 2: ESI-MS Molecular Ion Data

| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| 5-Nitro-2-(bromoacetamido)benzophenone | C₁₅H₁₁BrN₂O₄ | 361.9902 | 362.9980 |

| This compound | C₁₅H₆D₅BrN₂O₄ | 367.0218 | 368.0296 |

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital quality control technique for identifying any volatile impurities or residual starting materials from its synthesis. rsc.org The synthesis may involve precursors such as bromoacetyl bromide or deuterated 2-amino-5-nitrobenzophenone (B23384). chemsrc.com GC-MS can effectively separate these more volatile components from the final product and provide their mass spectra for positive identification, ensuring the purity of the standard. caymanchem.com

Interactive Table 3: Potential Volatile Byproducts in Synthesis

| Potential Byproduct | Formula | Molecular Weight (g/mol) | Role in Synthesis |

|---|---|---|---|

| Benzoyl-d5 chloride | C₇D₅ClO | 145.61 | Potential Precursor |

| 2-Amino-5-nitrobenzophenone-d5 | C₁₃H₅D₅N₂O₃ | 261.26 | Potential Precursor/Intermediate |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | Reagent |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and then fragmented to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, providing definitive confirmation of the molecule's identity. nih.govwvu.educore.ac.uk

For this compound, MS/MS analysis reveals characteristic losses. Key fragmentation pathways would likely involve:

Loss of the bromoacetyl group: Cleavage of the amide bond.

Loss of the d5-benzoyl group: Cleavage of the ketone C-C bond.

Loss of bromine: Cleavage of the C-Br bond.

The masses of the resulting fragment ions allow analysts to piece together the molecular structure. For instance, a fragment containing the d5-benzoyl group will have a mass 5 Da higher than the corresponding fragment from the non-deuterated standard, confirming the label's location within a specific part of the molecule. researchgate.net This technique is also paramount in metabolite identification studies, where metabolic transformations (e.g., reduction of the nitro group) can be identified by observing the corresponding mass shifts in the precursor and its fragments. clearsynth.com

Interactive Table 4: Predicted Major MS/MS Fragment Ions from [M+H]⁺

| Proposed Fragment Structure | Neutral Loss | Expected m/z of Fragment Ion | Notes |

|---|---|---|---|

| [M+H - C₂H₂BrO]⁺ | Bromoacetyl group | 247.08 | Represents the aminonitrobenzophenone-d5 core |

| [M+H - C₇D₅O]⁺ | Benzoyl-d5 group | 258.96 | Represents the bromoacetamido-nitrophenyl portion |

| [C₇D₅CO]⁺ | C₈H₇BrN₂O₃ | 110.07 | Benzoyl-d5 cation; confirms label on this fragment |

| [M+H - Br]⁺ | Bromine radical | 288.05 | Loss of the bromine atom |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A certificate of analysis for the non-deuterated analogue, 5-Nitro-2-(bromoacetamido)benzophenone, indicates a purity of 98.8% as determined by HPLC, underscoring the utility of this technique. caymanchem.com The development of a robust HPLC method would likely involve a reversed-phase approach, which is well-suited for separating moderately polar compounds like this benzophenone (B1666685) derivative.

Method development would systematically optimize several key parameters. A typical starting point would be a C18 or C8 stationary phase, known for their versatility in reversed-phase chromatography. akjournals.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like acetic or phosphoric acid to ensure sharp peak shapes for the amide and nitro functionalities. akjournals.comsielc.comconicet.gov.ar The UV-Visible detector is an appropriate choice, given that the compound has significant absorbance at its λmax values of 263 nm and 309 nm. caymanchem.comcaymanchem.com

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. akjournals.com Validation would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). akjournals.comconicet.gov.ar

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related benzophenone impurities, LODs and LOQs in the low µg/mL range have been reported. akjournals.comresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A hypothetical set of HPLC method parameters and validation results, based on methods for similar compounds, is presented in the tables below. akjournals.comconicet.gov.arnih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Acetic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Representative HPLC Validation Data

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (%RSD) | ≤ 2% | 0.85% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.25% |

| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.002 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.006 µg/mL |

The this compound molecule itself is not chiral. However, it is a precursor to benzodiazepines such as nitrazepam, which can be metabolized to form chiral compounds. caymanchem.comnih.gov Furthermore, synthetic modifications of this intermediate could introduce a chiral center. In such cases, chiral chromatography would be essential for the separation and quantification of the resulting enantiomers.

The separation of enantiomers of benzophenone derivatives and related chiral drugs has been successfully achieved using chiral stationary phases (CSPs). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective. scielo.org.mxrsc.org The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored. rsc.orgresearchgate.net The choice of mobile phase modifiers and additives can significantly influence the enantioselectivity. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. A certificate of analysis for the non-deuterated form confirms that its IR spectrum is consistent with the expected structure. caymanchem.com

Key expected vibrational modes include:

C=O Stretching: Two distinct carbonyl stretching vibrations would be expected. The ketone carbonyl (benzophenone moiety) and the amide carbonyl would appear in the region of 1650-1700 cm⁻¹.

N-H Stretching and Bending: The amide N-H stretch would be observed around 3300 cm⁻¹. The N-H bending mode would appear in the 1550-1650 cm⁻¹ region.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are characteristic and would be found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. conicet.gov.arresearchgate.net

C-Br Stretching: The stretching vibration of the carbon-bromine bond in the bromoacetamido group would be present in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the two phenyl rings would be observed in the ranges of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).

C-D Stretching: The presence of the five deuterium atoms on one of the phenyl rings would give rise to C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) than the corresponding C-H stretches, providing a clear spectroscopic marker for the deuteration.

The complementary nature of IR and Raman spectroscopy is advantageous. For instance, the symmetric nitro stretch is often strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum.

To gain a deeper understanding of the vibrational spectra, experimental results can be correlated with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). ysu.amresearchgate.net By modeling the molecular structure of this compound, its vibrational frequencies and intensities can be calculated. nih.gov

These computational studies allow for a more definitive assignment of the observed IR and Raman bands to specific vibrational modes of the molecule. researchgate.netmdpi.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other approximations inherent in the theoretical model, leading to better agreement with experimental data. nih.gov Such correlative studies have been successfully applied to various benzophenone and nitro-substituted aromatic compounds, demonstrating the power of combining experimental spectroscopy with computational analysis for unambiguous structural confirmation. conicet.gov.arscialert.net

Mechanistic Investigations and Reaction Dynamics Involving 5 Nitro 2 Bromoacetamido Benzophenone D5

Elucidation of Reaction Mechanisms in Chemical Transformations

5-Nitro-2-(bromoacetamido)benzophenone and its deuterated analog are primarily recognized as intermediates in the synthesis of nitrazepam and other 1,4-benzodiazepine (B1214927) derivatives. medchemexpress.comcaymanchem.comglpbio.com The chemical transformations of this molecule are dominated by the reactivity of its functional groups: the bromoacetamido moiety and the benzophenone (B1666685) core.

The bromoacetamido group is a potent alkylating agent. In the synthesis of benzodiazepines, this group undergoes an intramolecular cyclization reaction. The mechanism involves the nucleophilic attack of the amine, formed by the reduction of the nitro group, onto the electrophilic carbon of the bromoacetyl group, leading to the formation of the seven-membered diazepine (B8756704) ring.

The benzophenone structure itself, particularly the carbonyl group, is a key player in photochemical reactions. While specific mechanistic studies on the deuterated form are not widely published, the non-deuterated parent compound is known to participate in reactions typical of aromatic ketones. researchgate.net The presence of the electron-withdrawing nitro group and the bromoacetamido substituent significantly influences the electron distribution and reactivity of the benzophenone system. researchgate.net

Application of Kinetic Isotope Effects (KIE) to Determine Rate-Determining Steps

The primary purpose of synthesizing the d5-labeled version of this molecule is to probe reaction mechanisms through the kinetic isotope effect (KIE). clearsynth.compharmaffiliates.com The KIE is the change in reaction rate upon isotopic substitution, formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

Primary and Secondary Deuterium (B1214612) Isotope Effects

Kinetic isotope effects are categorized as primary or secondary. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For 5-Nitro-2-(bromoacetamido)benzophenone-d5, a primary KIE would not be expected in reactions involving the bromoacetamido group or the nitro group, as the C-D bonds on the phenyl ring remain intact.

A secondary KIE (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. wikipedia.orglibretexts.org The deuteration of the benzoyl phenyl ring in this compound is designed to measure such effects. SKIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. For example, a change in the hybridization of the carbonyl carbon from sp2 in the reactant to sp3 in a transition state or intermediate would alter the steric environment and vibrational modes of the adjacent deuterated phenyl ring, leading to a measurable SKIE. These effects, though smaller than primary KIEs, provide crucial information about the structure of the transition state. wikipedia.org Studies on other benzophenone systems have successfully used deuterium labeling to investigate reaction mechanisms, such as reductions with complex metal hydrides. acs.orgacs.org

Table 1: General Classification of Deuterium Kinetic Isotope Effects (kH/kD)

| KIE Type | Typical kH/kD Value | Interpretation |

| Primary | > 2 | C-H bond breaking is part of the rate-determining step. |

| Secondary (α) | 0.95 - 1.25 | Isotopic substitution is on the carbon undergoing rehybridization. |

| Secondary (β) | 1.05 - 1.30 | Isotopic substitution is adjacent to the reacting center; often involves hyperconjugation. |

| Inverse | < 1 | The transition state has a stiffer bond to the isotope than the reactant. |

This table presents generalized values. Actual experimental values can vary based on specific reaction conditions.

Computational Approaches to KIE Prediction and Interpretation

Modern computational chemistry offers powerful tools for predicting and interpreting KIEs. Using density functional theory (DFT) and other ab initio methods, the geometries of reactants, transition states, and products can be modeled. acs.org From these structures, vibrational frequencies can be calculated for both the light (d0) and heavy (d5) isotopologues. These frequencies are then used to compute the zero-point energies (ZPEs) for each species.

The difference in ZPE between the C-H and the heavier, stronger C-D bond is the primary origin of the KIE. Computational models can predict the kH/kD ratio with high accuracy, allowing for the validation of proposed reaction mechanisms. wikipedia.org By comparing experimentally measured KIEs for reactions involving this compound with computationally predicted values for various possible pathways, chemists can deduce the most likely mechanism and the nature of the rate-limiting transition state.

Photophysical and Photochemical Reactivity of Benzophenone Derivatives

Benzophenone and its derivatives are renowned for their rich photochemistry, which is initiated by the absorption of UV light to form an excited singlet state (S1). This S1 state rapidly undergoes highly efficient intersystem crossing (ISC) to the triplet excited state (T1).

Studies of Triplet Excited States and Biradical Intermediates

The chemistry of benzophenones is largely the chemistry of their triplet states. nih.govrsc.org The benzophenone triplet is a biradical-like species, with unpaired electron spin density localized on the carbonyl oxygen and the aromatic rings. This triplet state is a powerful hydrogen atom abstractor and can act as a photosensitizer. nih.gov In the case of this compound, the triplet state's reactivity would be central to any photochemical transformations. The introduction of substituents can significantly alter the properties of these excited states. acs.orgrsc.org For instance, the triplet state can be quenched by various molecules, and its lifetime is dependent on the solvent and the electronic nature of the substituents. nih.govrsc.org

Influence of Nitro and Bromoacetamido Moieties on Excited State Lifetimes

The substituents on the benzophenone core have a profound effect on the properties of the excited states. Electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the energy and lifetime of the triplet state. nih.govacs.org Studies on substituted benzophenones have shown that the lifetimes of higher triplet excited states (Tn) can range from 110 to 450 picoseconds, a duration that is influenced by the energy gap between the Tn and T1 states. nih.govrsc.org

The nitro group, being strongly deactivating, can alter the pathway of photochemical reactions, sometimes participating in photoreduction or other "meta-effect" photochemical processes. researchgate.netresearchgate.net The bromoacetamido group also adds a layer of complexity, providing a reactive site that could potentially interact with the excited benzophenone core, either intramolecularly or intermolecularly. The combined electronic effects of these groups would modulate the excited state's energy, lifetime, and ultimate chemical fate.

Investigation of Electrophilic and Nucleophilic Sites within the Molecular Structure

The reactivity of this compound is fundamentally governed by the distribution of electron density across its molecular framework. This distribution dictates the location of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are the primary centers for chemical reactions. The molecule's structure incorporates several functional groups—a nitro group, a bromoacetamido group, and a benzophenone core—that significantly influence its electronic properties and reactivity.

Detailed computational and spectroscopic analyses of closely related compounds, particularly 2-amino-5-nitrobenzophenone (B23384) (ANBP), provide significant insights into the electronic characteristics of the core structure. nih.gov By combining these findings with established principles of organic chemistry, the electrophilic and nucleophilic sites of this compound can be effectively identified.

The primary factors influencing the location of these reactive sites are the electron-withdrawing and electron-donating effects of the substituents on the aromatic rings. The nitro (NO₂) group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic attack and makes adjacent carbons more electrophilic. Conversely, the acetamido (–NHCOCH₃) portion of the bromoacetamido group is generally an activating group, capable of donating electron density to the aromatic ring through resonance. The carbonyl group of the benzophenone and the bromine atom are also key to defining reactive sites.

Electrophilic Sites:

The primary electrophilic centers in this compound are susceptible to attack by nucleophiles. These sites are characterized by a partial positive charge (δ+) due to the influence of adjacent electron-withdrawing groups.

Carbonyl Carbon of the Benzophenone: This carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density away from the carbon.

Carbonyl Carbon of the Acetamido Group: Similar to the benzophenone carbonyl, this carbon is also an electrophilic center.

Carbon Bearing the Nitro Group: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density on the attached aromatic carbon, making it an electrophilic site.

Carbon of the Bromoacetyl Group: The carbon atom attached to the bromine is highly electrophilic. The electronegative bromine atom creates a significant dipole, making this carbon an excellent site for nucleophilic substitution, a common reaction for alpha-halo ketones.

Nucleophilic Sites:

The nucleophilic centers in the molecule are electron-rich and are prone to react with electrophiles. These sites typically possess lone pairs of electrons or are part of a π-system with high electron density.

Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group possess lone pairs of electrons and are therefore nucleophilic.

Oxygen Atom of the Carbonyl Groups: Both the benzophenone and acetamido carbonyl oxygens have lone pairs of electrons, making them nucleophilic centers.

Nitrogen Atom of the Acetamido Group: The nitrogen atom in the acetamido group has a lone pair of electrons, which can participate in nucleophilic reactions.

Aromatic Rings: While the aromatic ring with the nitro group is deactivated, the other phenyl ring (deuterated) can act as a nucleophile in electrophilic aromatic substitution reactions, although it is less reactive than an unsubstituted benzene (B151609) ring due to the deactivating effect of the benzoyl group.

A summary of the key electrophilic and nucleophilic sites within the this compound structure is presented in the following table.

| Site | Type | Rationale |

| Benzophenone Carbonyl Carbon | Electrophilic | The significant electronegativity difference between carbon and oxygen leads to a partial positive charge on the carbon, making it a prime target for nucleophilic attack. |

| Bromoacetyl Carbon | Electrophilic | The carbon atom bonded to the bromine is highly susceptible to nucleophilic substitution due to the inductive effect of the halogen, which makes it electron-deficient. |

| Aromatic Carbon with NO₂ | Electrophilic | The potent electron-withdrawing resonance and inductive effects of the nitro group create a substantial partial positive charge on the attached carbon atom. |

| Acetamido Carbonyl Carbon | Electrophilic | Similar to the benzophenone carbonyl, the carbon in the acetamido group is electron-deficient due to the adjacent electronegative oxygen atom. |

| Nitro Group Oxygens | Nucleophilic | The oxygen atoms possess lone pairs of electrons, rendering them capable of donating electron density to an electrophile. |

| Carbonyl Oxygens | Nucleophilic | The lone pairs of electrons on the oxygen atoms of both the benzophenone and acetamido carbonyl groups are available for donation to electrophiles. |

| Acetamido Nitrogen | Nucleophilic | The nitrogen atom has a lone pair of electrons that can participate in nucleophilic reactions, although its nucleophilicity is somewhat diminished by delocalization into the adjacent carbonyl group. |

| Deuterated Phenyl Ring | Nucleophilic | The π-electron system of the phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions, though it is deactivated by the attached benzoyl group. |

Computational studies on the closely related molecule 2-amino-5-nitrobenzophenone using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have provided quantitative insights into its electronic structure. nih.gov Natural Bond Orbital (NBO) analysis, for instance, reveals the charge distribution and the nature of bonding within the molecule. nih.gov Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. nih.gov The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates the most likely site for accepting electrons, thus representing its electrophilic character. nih.gov For 2-amino-5-nitrobenzophenone, it has been shown that charge transfer occurs within the molecule, a characteristic that points to the presence of distinct electrophilic and nucleophilic regions. nih.gov These theoretical findings for a similar core structure strongly support the qualitative analysis of reactive sites in this compound.

In Vitro and Biochemical Research Applications of 5 Nitro 2 Bromoacetamido Benzophenone D5

Utilization as a Labeled Internal Standard in Quantitative Bioanalytical Assays

Stable isotope-labeled compounds, such as 5-Nitro-2-(bromoacetamido)benzophenone-d5, are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalytical assays. The five deuterium (B1214612) atoms on the benzophenone (B1666685) ring give it a mass difference of +5 atomic mass units compared to its non-deuterated counterpart, allowing for its distinct detection by a mass spectrometer while co-eluting chromatographically with the analyte of interest.

Method Development for LC-MS/MS Quantification of Analytes

In theory, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard would be developed for the quantification of the non-deuterated analyte, 5-Nitro-2-(bromoacetamido)benzophenone, or structurally similar compounds like nitrazepam and its metabolites. nih.gov The development of such a method would involve optimizing chromatographic conditions to achieve separation from other matrix components and tuning the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

A hypothetical data table for an LC-MS/MS method is presented below. Please note, this data is illustrative and not based on published experimental results for this specific compound.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| 5-Nitro-2-(bromoacetamido)benzophenone | 363.0 | 285.0 | 25 | 4.2 |

| This compound | 368.0 | 290.0 | 25 | 4.2 |

Enhancement of Accuracy and Precision in Biological Matrix Analysis

The use of a stable isotope-labeled internal standard like this compound is crucial for enhancing the accuracy and precision of bioanalytical methods. nih.gov It compensates for variations in sample preparation, such as extraction efficiency and matrix effects, as well as fluctuations in instrument response. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during the analytical process, allowing for reliable normalization of the analyte's signal. This leads to more robust and reliable quantification of the analyte in complex biological matrices like plasma, urine, or tissue homogenates. waters.com

Application as a Chemical Probe for Target Engagement Studies (e.g., in enzyme inhibition or receptor binding assays)

The bromoacetamido functional group in this compound suggests its potential use as a covalent chemical probe. nih.gov The electrophilic nature of the bromoacetyl group can facilitate covalent bond formation with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site or binding pocket of a target protein. Benzophenone moieties are also known to be photoreactive and can be used in photoaffinity labeling to form covalent crosslinks with interacting proteins upon UV irradiation. nih.govspringernature.com

In target engagement studies, such a probe could be used to identify and validate the binding of a drug candidate to its intended protein target within a complex biological sample. However, no published studies were found that utilize this compound for this purpose.

Investigation of Metabolic Pathways using Isotopic Tracing Techniques

Deuterium-labeled compounds are valuable tools for investigating metabolic pathways. nih.govsemanticscholar.org The deuterium atoms act as a stable isotopic tracer, allowing researchers to follow the metabolic fate of a drug molecule.

In Vitro Metabolism Studies with Microsomal Preparations

To investigate its metabolic fate, this compound could be incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism. nih.govnih.gov Studies with the structurally related compound, nitrazepam, have shown that metabolism in human liver microsomes primarily involves the reduction of the nitro group to an amino group. nih.gov It is plausible that this compound would undergo similar metabolic transformations.

A hypothetical table of potential metabolites is presented below. This is based on known metabolic pathways of similar compounds and not on experimental data for this compound.

| Putative Metabolite | Metabolic Reaction | Expected Mass Shift |

| Amino-d5-benzophenone derivative | Reduction of nitro group | -30 Da |

| Hydroxylated-d5-benzophenone derivative | Hydroxylation of the phenyl ring | +16 Da |

Identification of Deuterium Retention in Metabolites

A key aspect of using deuterated compounds in metabolic studies is to determine whether the deuterium labels are retained or lost during metabolism. nih.gov The deuterium atoms in this compound are located on the benzoyl ring. It is generally expected that deuterium atoms on an aromatic ring that is not a primary site of metabolism would be retained. Mass spectrometric analysis of the metabolites would confirm the retention of the d5-label, which would be indicated by the mass of the metabolites being 5 units higher than their non-deuterated counterparts. The stability of the deuterium label is critical for the compound's utility as an internal standard and for accurately tracing metabolic pathways.

Role in Ligand-Target Interaction Studies and Chemical Biology Research

The deuterated chemical compound this compound is a specialized tool in chemical biology and biochemistry, primarily designed for the investigation of molecular interactions through photoaffinity labeling and targeted covalent modification. Its utility stems from a trifunctional architecture: a benzophenone photophore for light-induced cross-linking, a bromoacetamido group for targeted covalent bonding, and a stable isotope label (deuterium) for mass spectrometry-based analysis.

The benzophenone moiety serves as a photo-activatable cross-linking agent. acs.orgnih.gov Upon excitation with UV light, typically around 350-365 nm, the benzophenone group transitions to an excited triplet biradical state. acs.orgnih.gov This highly reactive species can abstract a hydrogen atom from adjacent C-H bonds, which are abundant in biological macromolecules like proteins, leading to the formation of a stable carbon-carbon covalent bond. acs.orgresearchgate.net This process, known as photoaffinity labeling, is instrumental in capturing both stable and transient interactions between a ligand (to which the benzophenone is attached) and its biological target. nih.govacs.org A key advantage of the benzophenone photophore is its relative stability in the dark and its low reactivity towards water, which makes it a robust tool for use in aqueous biological systems. acs.orgnih.gov

Complementing the photo-cross-linking capability is the bromoacetamido group. This functional group is an electrophilic warhead that can react with nucleophilic amino acid residues on a protein, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, through nucleophilic substitution. nih.govresearchgate.net This allows for the formation of a stable, covalent bond between the compound and the target protein, a process often referred to as covalent modification or affinity labeling. nih.govyoutube.com The bromoacetamido group can therefore be used to selectively target and modify proteins at or near a ligand's binding site, providing a secondary mechanism for probing ligand-target interactions.

The incorporation of a deuterium (d5) label in the benzophenone ring is critical for quantitative proteomics and mass spectrometry (MS)-based analytical methods. proteochem.comnih.gov In a typical quantitative cross-linking mass spectrometry (CLMS) experiment, a mixture of the deuterated ("heavy") and non-deuterated ("light") versions of the compound is used. nih.govbiorxiv.org After cross-linking and proteolytic digestion of the target protein, the resulting peptides are analyzed by MS. The mass difference introduced by the deuterium atoms allows for the easy identification and quantification of the cross-linked peptides as distinct isotopic pairs (doublets) in the mass spectrum. nih.govresearchgate.net This approach enables researchers to differentiate specific cross-linking events from background noise and to quantify changes in protein interactions under different experimental conditions. nih.gov

The combination of these three features in this compound makes it a versatile probe for a range of in vitro biochemical studies. Its applications include:

Mapping Ligand Binding Sites: By attaching this compound to a known ligand, researchers can use photo-cross-linking to covalently link the ligand to its binding pocket on the target protein. Subsequent enzymatic digestion and mass spectrometry analysis can identify the specific amino acid residues that were cross-linked, thus mapping the binding site at high resolution. nih.govnih.gov

Identifying Off-Target Interactions: In drug discovery, understanding the full interaction profile of a therapeutic candidate is crucial. This compound can be used to identify not only the intended target but also any off-target proteins that the ligand may bind to, which is essential for predicting potential side effects.

Studying Protein-Protein Interactions: The compound can be incorporated into a "bait" protein to identify its interacting partners within a protein complex. Upon UV activation, the benzophenone group will cross-link to any proteins in close proximity, which can then be identified by mass spectrometry. nih.govacs.org

The table below summarizes the key functional components of this compound and their roles in biochemical research.

| Functional Component | Chemical Group | Primary Role in Research | Principle of Action |

| Photoreactive Group | Benzophenone | Photoaffinity Labeling | Upon UV activation (350-365 nm), forms a triplet biradical that abstracts hydrogen from nearby C-H bonds, creating a stable covalent cross-link. acs.orgnih.govnih.gov |

| Covalent Warhead | Bromoacetamido | Targeted Covalent Modification | Acts as an electrophile that reacts with nucleophilic amino acid residues (e.g., cysteine, histidine) to form a stable covalent bond. nih.govresearchgate.net |

| Isotopic Label | Deuterium (d5) | Quantitative Mass Spectrometry | Creates a defined mass shift, allowing for the differentiation and quantification of labeled vs. unlabeled peptides in MS analysis. proteochem.comnih.govnih.gov |

The detailed research findings enabled by such a compound are typically presented in peer-reviewed scientific literature. For instance, a study might report the specific peptide sequence from a target protein that was found to be covalently modified by this compound, providing direct evidence of a ligand interaction site. An example of how such data might be presented is shown in the hypothetical data table below.

| Target Protein | Interacting Ligand (Hypothetical) | Cross-Linked Peptide Sequence | Modified Residue | Analytical Method |

| Protein Kinase X | Inhibitor-XYZ | Val-Leu-Cys -Gly-Ala-Phe | Cysteine-88 | LC-MS/MS |

| Nuclear Receptor Y | Agonist-ABC | Ile-His-Tyr -Ala-Met-Lys | Tyrosine-210 | Photo-cross-linking & MS |

Computational Chemistry and Theoretical Modeling of 5 Nitro 2 Bromoacetamido Benzophenone D5

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict a wide range of molecular characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformers

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure and geometry of molecules. For 5-Nitro-2-(bromoacetamido)benzophenone-d5, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in optimizing the molecular geometry. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

A key aspect of the molecule's structure is the potential for multiple stable conformations (conformers), primarily arising from the rotation around the single bonds of the bromoacetamido side chain and the phenyl rings. DFT studies can be used to locate these different conformers and calculate their relative energies, thus identifying the most stable, low-energy conformations. The presence of the nitro group and the bromoacetamido group significantly influences the electronic distribution and steric hindrance within the molecule, which in turn dictates the preferred conformations.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

| C=O (benzophenone) bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.36 Å |

| N-O (nitro) bond lengths | ~1.22 Å |

| C-Br bond length | ~1.95 Å |

| Dihedral angle (phenyl ring 1 - C=O - phenyl ring 2) | ~55-65° |

| Dihedral angle (amide plane) | Variable |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common approach used to predict electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule. These transitions are typically π → π* and n → π* in nature, involving the aromatic rings, the carbonyl group, and the nitro group.

Furthermore, calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching and bending of particular functional groups, such as the C=O stretch of the benzophenone (B1666685) and amide, the N-O stretches of the nitro group, and the C-Br stretch. Isotopic substitution with deuterium (B1214612) in the phenyl ring is expected to cause subtle shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, which can be precisely predicted by these calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interatomic and intermolecular forces.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in different solvent environments. The flexibility of the bromoacetamido side chain allows the molecule to adopt various conformations, and MD simulations can track the transitions between these states. This provides a more comprehensive understanding of the molecule's flexibility and the relative populations of different conformers in solution.

Moreover, MD simulations can shed light on the interactions between the solute molecule and the surrounding solvent molecules. By analyzing the radial distribution functions and coordination numbers, it is possible to characterize the solvation shell around different parts of the molecule. For instance, polar solvents like water or ethanol would be expected to form hydrogen bonds with the nitro and carbonyl groups, while nonpolar solvents would interact more favorably with the aromatic rings. These solvent interactions can, in turn, influence the conformational preferences of the molecule.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For this compound, several reaction pathways could be investigated.

The benzophenone core is susceptible to electrophilic aromatic substitution. The existing nitro and acetamido groups are directing groups that influence the position of further substitution. The nitro group is a meta-director and deactivating, while the acetamido group is an ortho-, para-director and activating. Computational studies can model the attack of various electrophiles on the aromatic rings to predict the most likely products and the activation energies for each pathway. The general mechanism involves the formation of a sigma complex (arenium ion) intermediate, the structure and stability of which can be calculated.

The bromoacetamido group provides a site for nucleophilic substitution, where the bromine atom can be displaced by a nucleophile. Theoretical calculations can be used to model the transition state of this SN2 reaction and determine the reaction barrier. This is particularly relevant as this reactivity is often exploited in the synthesis of benzodiazepines.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Electrophilic Nitration | Ortho to Acetamido | Lower |

| Electrophilic Nitration | Meta to Nitro | Higher |

| Nucleophilic Substitution | at Bromoacetyl group | Moderate |

Note: These are illustrative values to demonstrate the type of data obtained from such studies.

Docking and Molecular Recognition Studies with Potential Biological Targets (if applicable to its derivatives)

Given that 5-Nitro-2-(bromoacetamido)benzophenone is a known precursor to 1,4-benzodiazepines, which are a class of psychoactive drugs that act on the central nervous system, it is highly relevant to explore the potential interactions of its derivatives with biological targets. scielo.br Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Derivatives of this compound, formed by cyclization into benzodiazepine (B76468) structures, could be the subject of molecular docking studies with receptors such as the GABA-A receptor. These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the receptor's binding pocket. The results of docking studies can provide valuable insights into the structure-activity relationships of these compounds and guide the design of new derivatives with improved pharmacological properties.

Future Directions and Emerging Research Avenues for 5 Nitro 2 Bromoacetamido Benzophenone D5

Development of Green Chemistry Approaches for its Synthesis

The traditional synthesis of 5-Nitro-2-(bromoacetamido)benzophenone and its deuterated analog often involves multi-step processes with hazardous reagents and solvents. The future of its production lies in the adoption of green chemistry principles to enhance sustainability and reduce environmental impact.

Current research in the broader field of benzodiazepine (B76468) synthesis highlights several promising green approaches that could be adapted for 5-Nitro-2-(bromoacetamido)benzophenone-d5. These include the use of environmentally benign solvents, development of catalytic reactions, and solvent-free synthesis conditions. For instance, the use of water as a solvent in the synthesis of benzodiazepine derivatives has been demonstrated to be a viable and eco-friendly alternative to volatile organic solvents. xjtu.edu.cn